Introduction: The Significance of (2R)-2-Amino-2-phenylbutanoic Acid
Introduction: The Significance of (2R)-2-Amino-2-phenylbutanoic Acid
An In-Depth Technical Guide to the Chemical Properties of (2R)-2-Amino-2-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-Amino-2-phenylbutanoic acid is a non-proteinogenic α-amino acid, a class of molecules that has garnered significant interest in medicinal chemistry and drug development. Unlike their protein-building counterparts, these unique amino acids serve as valuable chiral building blocks for synthesizing complex molecules and modified peptides. The presence of a stereocenter at the α-carbon, coupled with a phenyl and an ethyl group, imparts specific conformational constraints and physicochemical properties that are leveraged in the design of novel therapeutics. This guide provides a comprehensive overview of the essential chemical properties of the (2R)-enantiomer, offering a technical resource for professionals engaged in its synthesis, analysis, and application. Its utility has been noted in biochemical research for creating modified peptides with enhanced stability or specific binding capabilities and as an intermediate in the synthesis of pharmaceutical agents like Trimebutine, a spasmolytic drug.[1][2]
Chemical Identity and Molecular Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. (2R)-2-Amino-2-phenylbutanoic acid is defined by a specific three-dimensional arrangement of its constituent atoms, which dictates its chemical behavior and biological interactions.
-
IUPAC Name: (2R)-2-amino-2-phenylbutanoic acid[3]
-
Common Synonyms: (R)-α-Amino-α-phenylbutyric acid
-
CAS Number: 33875-38-6[4][5] (for the (2R)-enantiomer); 5438-07-3 (for the racemate)[2][3][6][7][8]
-
Chemical Structure:
-
SMILES: CCC(C1=CC=CC=C1)(C(=O)O)N[3]
-
InChI: 1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 (for the (R)-enantiomer)
-
The structure features a chiral quaternary α-carbon bonded to an amino group, a carboxylic acid group, a phenyl ring, and an ethyl group. This specific stereoconfiguration is crucial for its application in stereoselective synthesis.
Physicochemical Properties
The physical and chemical properties of a compound govern its solubility, stability, and suitability for various experimental conditions. The data below has been consolidated from multiple sources to provide a reliable reference.
| Property | Value | Source(s) |
| Appearance | White Powder / Solid | [2][4] |
| Melting Point | 276-280 °C (with decomposition) | [2][6] |
| Density | 1.16 g/cm³ (at 25 °C) | [2] |
| XLogP3 (Computed) | -1.0 | [3] |
| Topological Polar Surface Area | 63.3 Ų | [3] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (2R)-2-amino-2-phenylbutanoic acid is critical for its use in pharmaceutical applications. A common and effective method involves the stereoselective hydrolysis of a chiral hydantoin precursor.
Synthetic Workflow: Hydrolysis of (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione
This procedure leverages a chiral precursor to ensure the final product has the desired (R)-configuration. The high temperature and strong basic conditions are necessary to hydrolyze the stable hydantoin ring. The subsequent pH adjustments are critical for isolating the amphoteric amino acid product.
Caption: Synthetic workflow for (2R)-2-amino-2-phenylbutanoic acid.
Detailed Experimental Protocol[4]
Objective: To synthesize (2R)-2-amino-2-phenylbutanoic acid from (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione.
Materials:
-
(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (20.0 g, 0.0979 mol)
-
Sodium hydroxide (17.120 g, 0.42803 mol)
-
Deionized water
-
12 M Hydrochloric acid
-
5 N Sodium hydroxide solution
-
Ethyl acetate
-
Autoclave or suitable high-pressure reactor
Procedure:
-
Reaction Setup: In an autoclave, dissolve sodium hydroxide (17.120 g) in water (74 mL).
-
Addition of Reactant: Add (5R)-5-ethyl-5-phenylimidazolidine-2,4-dione (20.0 g) to the NaOH solution in portions.
-
Hydrolysis: Seal the autoclave and heat the reaction mixture to 130 °C under constant stirring for 48 hours. The high pressure and temperature are necessary to drive the ring-opening hydrolysis.
-
Initial Work-up: Cool the mixture to room temperature. A white precipitate will form. Adjust the pH to 7 and wash the precipitate with ethyl acetate to remove non-polar impurities.
-
Acidification: Dilute the mixture with 300 mL of water and cool to 0 °C in an ice bath. Carefully adjust the pH to 1 with 12 M HCl (~50 mL). The precipitate should completely dissolve as the amino acid forms its hydrochloride salt.
-
Precipitation of Product: While maintaining the temperature at 0 °C, slowly adjust the pH back to 7 with a 5N NaOH solution. This neutralizes the molecule to its zwitterionic state, causing it to precipitate out of the solution at its isoelectric point.
-
Isolation: Filter the resulting white precipitate. Wash the solid with cold water (150 mL) to remove residual salts.
-
Drying: Dry the product under vacuum at 40 °C to yield the final white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Analysis
Spectroscopy provides detailed information about the molecular structure and functional groups.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the chemical environment of hydrogen atoms.
-
Observed Data (in MeOD): δ (ppm) = 1.06 (3H, t, J=7.34 Hz, CH₃-CH₂), 2.30-2.38 (2H, m, CH₂-CH₃), 7.33-7.46 (3H, m, Harom), 7.55-7.59 (2H, m, Harom).[4]
-
Interpretation: The triplet and multiplet correspond to the ethyl group protons. The multiplets in the 7.3-7.6 ppm range are characteristic of the protons on the monosubstituted phenyl ring. The protons of the amine and carboxylic acid groups are typically exchanged with the deuterated solvent (MeOD) and may not be observed.
-
-
¹³C NMR Spectroscopy: (Anticipated) Based on the structure, one would expect to see signals corresponding to the ethyl carbons, the aromatic carbons, the quaternary α-carbon, and the carboxyl carbon. The aromatic region would show four distinct signals due to the symmetry of the phenyl ring.
-
Infrared (IR) Spectroscopy: (Anticipated) The IR spectrum would be dominated by characteristic absorption bands for the functional groups present.[9] Key expected peaks include a broad O-H stretch from the carboxylic acid (superimposed on the N-H stretches) around 2500-3300 cm⁻¹, N-H stretching vibrations from the amino group around 3000-3300 cm⁻¹, and a strong C=O stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹.
-
Mass Spectrometry (MS): (Anticipated) Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 179 or 180, respectively.
Chromatographic Analysis: Enantiomeric Purity
For a chiral molecule, confirming enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for this purpose.[10]
Methodology Principle: Chiral HPLC The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-derived CSPs are commonly effective for separating amino acid enantiomers.[11]
Illustrative Protocol Outline:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (like hexane) and an alcohol (like 2-propanol or ethanol). The exact ratio is optimized to achieve baseline separation.[12]
-
Detection: UV detection is suitable due to the phenyl group chromophore (typically monitored around 210-260 nm).
-
Analysis: The (2R)- and (2S)-enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.) of the sample.
Chemical Reactivity and Stability
The reactivity of (2R)-2-amino-2-phenylbutanoic acid is dictated by its primary amine and carboxylic acid functionalities.
-
Peptide Synthesis: It can be used in solution-phase or solid-phase peptide synthesis. The amino group acts as a nucleophile after deprotection, while the carboxylic acid must be activated (e.g., as an active ester) to form a peptide bond with another amino acid.
-
Derivatization: The amino group can be acylated, and the carboxylic acid can be esterified or reduced. These reactions are standard for amino acid chemistry.
-
Stability and Storage: The compound is a solid that should be stored in a cool, dry, and well-ventilated place with the container tightly sealed.[7] It is classified as a skin, eye, and respiratory irritant, and appropriate personal protective equipment (gloves, eye shields, dust mask) should be used during handling.[3]
Applications in Research and Drug Development
The unique structural features of (2R)-2-amino-2-phenylbutanoic acid make it a valuable tool for scientists.
-
Chiral Building Block: It serves as a starting material for the synthesis of more complex enantiomerically pure molecules.[1][7]
-
Peptide Modification: Incorporation into peptide chains can increase resistance to enzymatic degradation or introduce conformational constraints that enhance binding affinity and selectivity for a biological target.[1][13]
-
Pharmaceutical Intermediate: It is a known intermediate in the synthesis of Trimebutine, a non-competitive spasmolytic agent that acts on the gastrointestinal tract.[2]
-
Neuroscience Research: The broader class of 2-amino-2-phenylalkanoic acids has been investigated for potential neuroprotective effects, including the modulation of glutamate receptors, suggesting potential applications in treating neurological disorders.[1][14]
References
-
PubChem. (n.d.). 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317. Retrieved from [Link]
-
LookChem. (2025, May 20). 2-amino-2-phenylbutanoic acid - 5438-07-3. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-2-phenylbutanoic acid. Retrieved from [Link]
-
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
LCGC International. (2020, November 12). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]
-
ResearchGate. (2018, December 15). How to separate amino acid enantiomers?. Retrieved from [Link]
Sources
- 1. Buy 2-Amino-2-phenylbutyric acid | 5438-07-3 [smolecule.com]
- 2. 2-Amino-2-phenylbutanoic Acid CAS 5438-07-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2-Amino-2-phenylbutyric acid | C10H13NO2 | CID 89317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. (2R)-2-AMINO-2-PHENYLBUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-amino-2-phenylbutyric Acid | 5438-07-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. 2-AMINO-2-PHENYLBUTYRIC ACID | 5438-07-3 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 14. chemimpex.com [chemimpex.com]
